REACTION_CXSMILES
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[F-:1].[K+].[Br:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[N:13]=[C:14]=[O:15].[F:16][C:17]([F:24])([F:23])[C:18]([F:22])=[C:19]([F:21])[F:20]>CN(C=O)C>[Br:3][C:4]1[CH:9]=[C:8]([N+:10]([O-:12])=[O:11])[CH:7]=[CH:6][C:5]=1[NH:13][C:14](=[O:15])[C:18]([F:22])([C:19]([F:1])([F:21])[F:20])[C:17]([F:24])([F:23])[F:16] |f:0.1|
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Name
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|
Quantity
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23 g
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Type
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reactant
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Smiles
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[F-].[K+]
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
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FC(C(=C(F)F)F)(F)F
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Name
|
|
Quantity
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6 g
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Type
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reactant
|
Smiles
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BrC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
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Name
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Quantity
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200 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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by heating strongly with a bunsen burner in a porcelain crucible
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Type
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CUSTOM
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Details
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The mixture was placed in a pressure vessel
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Type
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CUSTOM
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Details
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purged with a small stream of hexafluoropropene
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Type
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ADDITION
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Details
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while adding hexafluoropropene from a pre-weighed supply cylinder at 10-20 psig
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Type
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CUSTOM
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Details
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reacted
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Type
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TEMPERATURE
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Details
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heating
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Type
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CUSTOM
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Details
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was continued at 65°-70° C. for 21
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Type
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CUSTOM
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Details
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2 hours
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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The reaction vessel was then cooled
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Type
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ADDITION
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Details
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the solution poured off
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Type
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EXTRACTION
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Details
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extracted with hexane
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Type
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ADDITION
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Details
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The DMF solution was poured into water
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Type
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FILTRATION
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Details
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filtered
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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CUSTOM
|
Details
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evaporated
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Type
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CUSTOM
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Details
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chromatographed on silica gel with ethyl acetate/hexane (1:5)
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Type
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CUSTOM
|
Details
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The front-running product was collected
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Type
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CUSTOM
|
Details
|
was then chromatographed on silica gel with gradient elution from 100% hexane to 100% ethyl acetate
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Name
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Type
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|
Smiles
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BrC1=C(NC(C(C(F)(F)F)(C(F)(F)F)F)=O)C=CC(=C1)[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |